Potassium (2-(allyloxy)phenyl)trifluoroborate
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Overview
Description
Potassium (2-(allyloxy)phenyl)trifluoroborate is an organotrifluoroborate compound that contains an anion with the general formula [RBF3]−. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. Potassium organotrifluoroborates were first discovered in 1960 by Chambers and have since become important reagents in synthetic chemistry .
Preparation Methods
Potassium (2-(allyloxy)phenyl)trifluoroborate can be synthesized through several methods. One common method involves the hydroboration of the corresponding alkenes, followed by treatment with potassium hydrogen fluoride (KHF2) . Another method includes the transmetalation from other organometallics or metalation reactions . These methods provide a stable and efficient route to produce potassium organotrifluoroborates, which are air and moisture-stable .
Chemical Reactions Analysis
Potassium (2-(allyloxy)phenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound is highly reactive in substitution reactions, especially in Suzuki–Miyaura cross-coupling reactions. The major products formed from these reactions are typically biaryl compounds.
Scientific Research Applications
Potassium (2-(allyloxy)phenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (2-(allyloxy)phenyl)trifluoroborate exerts its effects involves the transmetalation process in cross-coupling reactions. In the Suzuki–Miyaura reaction, the compound acts as a nucleophilic partner, transferring its organic group to the palladium catalyst . This process involves the oxidative addition of the electrophilic organic group to the palladium, followed by transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
Potassium (2-(allyloxy)phenyl)trifluoroborate is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:
Potassium (trifluoromethyl)trifluoroborate: Known for its stability but less versatile in cross-coupling reactions.
Potassium vinyltrifluoroborate: Used in similar reactions but with different reactivity profiles.
Potassium alkyltrifluoroborates: These compounds are also stable and used in various synthetic applications but may have different reactivity and selectivity.
This compound stands out due to its specific reactivity in forming carbon-carbon bonds and its stability under various reaction conditions .
Properties
Molecular Formula |
C9H9BF3KO |
---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
potassium;trifluoro-(2-prop-2-enoxyphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-2-7-14-9-6-4-3-5-8(9)10(11,12)13;/h2-6H,1,7H2;/q-1;+1 |
InChI Key |
CTGGTXNGXAHYRP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1OCC=C)(F)(F)F.[K+] |
Origin of Product |
United States |
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